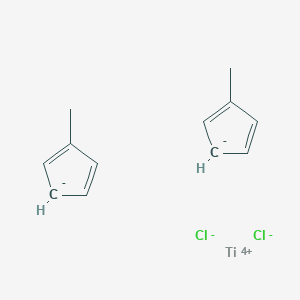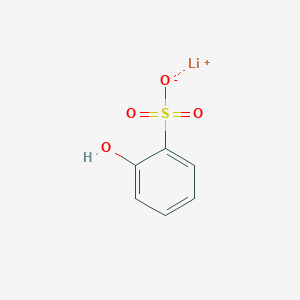
Lithium hydroxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium hydroxybenzenesulphonate (LiHBS) is a salt of lithium and hydroxybenzenesulphonic acid. It is a white crystalline powder that is soluble in water. LiHBS has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In
Mecanismo De Acción
The mechanism of action of Lithium hydroxybenzenesulphonate is not fully understood. However, it has been suggested that Lithium hydroxybenzenesulphonate may exert its effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Lithium hydroxybenzenesulphonate has been shown to have anti-inflammatory and neuroprotective effects. Lithium hydroxybenzenesulphonate has also been shown to have plant growth-promoting effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium hydroxybenzenesulphonate is relatively easy to synthesize and is readily available. However, Lithium hydroxybenzenesulphonate can be difficult to work with due to its hygroscopic nature.
Direcciones Futuras
There are several potential future directions for research on Lithium hydroxybenzenesulphonate. One area of research could focus on the development of new synthesis methods for Lithium hydroxybenzenesulphonate that are more efficient and environmentally friendly. Another area of research could focus on the identification of the specific enzymes and receptors that are modulated by Lithium hydroxybenzenesulphonate. Additionally, further research could be done to explore the potential applications of Lithium hydroxybenzenesulphonate in agriculture and industry.
Métodos De Síntesis
Lithium hydroxybenzenesulphonate can be synthesized by reacting lithium hydroxide with hydroxybenzenesulphonic acid. The reaction takes place in an aqueous solution, and the resulting product is then filtered and dried. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Lithium hydroxybenzenesulphonate has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Lithium hydroxybenzenesulphonate has been shown to have anti-inflammatory and neuroprotective effects. Lithium hydroxybenzenesulphonate has also been studied for its potential use in treating bipolar disorder and other psychiatric disorders.
In agriculture, Lithium hydroxybenzenesulphonate has been shown to have plant growth-promoting effects. Lithium hydroxybenzenesulphonate has been studied for its potential use as a fertilizer and as a soil conditioner.
In industry, Lithium hydroxybenzenesulphonate has been studied for its potential use as a corrosion inhibitor and as a flame retardant.
Propiedades
Número CAS |
1300-47-6 |
|---|---|
Fórmula molecular |
C6H5LiO4S |
Peso molecular |
180.1 g/mol |
Nombre IUPAC |
lithium;2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.Li/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
PCDGNXMXHOIMEH-UHFFFAOYSA-M |
SMILES isomérico |
[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-] |
SMILES |
[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-] |
SMILES canónico |
[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-] |
Otros números CAS |
1300-47-6 |
Sinónimos |
lithium hydroxybenzenesulphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



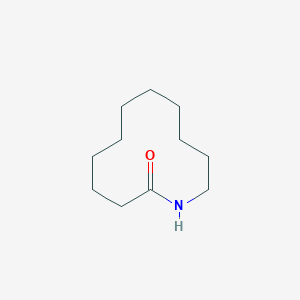
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)
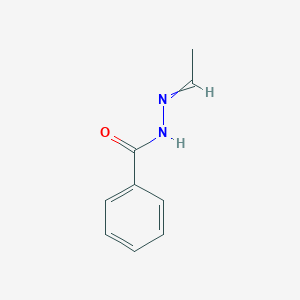



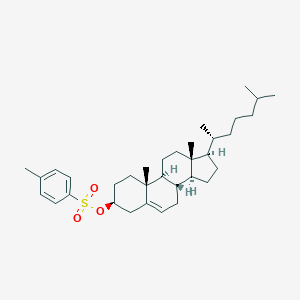
![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)

